FKBP12 Binding Affinity: 28-Epirapamycin Retains High-Affinity Binding Comparable to Rapamycin
28-Epirapamycin binds to FKBP12 with affinity comparable to rapamycin. The patent literature specifies that 28-epirapalogs of interest bind to human FKBP12 within two, and more preferably within one, order of magnitude of rapamycin in standard FKBP binding assays [1]. Rapamycin binds FKBP12 with reported Kd values as low as 200 pM [2]. While a direct Kd value for 28-epirapamycin is not reported, its structural similarity and the stated affinity range indicate high-affinity binding that maintains the FKBP12-dependent mechanism.
| Evidence Dimension | FKBP12 Binding Affinity |
|---|---|
| Target Compound Data | Within one order of magnitude of rapamycin (estimated sub-nanomolar to low nanomolar range) |
| Comparator Or Baseline | Rapamycin: Kd ~200 pM |
| Quantified Difference | ≤10-fold difference in affinity; functional binding retained |
| Conditions | Standard FKBP binding or rotamase assay |
Why This Matters
Maintained FKBP12 binding ensures 28-epirapamycin engages the same primary target receptor as rapamycin, critical for researchers requiring a structurally defined control that does not abolish target engagement.
- [1] Ariad Gene Therapeutics, Inc. (2007). 28-epirapalogs. U.S. Patent No. 7,196,192. View Source
- [2] Bierer, B. E., Mattila, P. S., Standaert, R. F., Herzenberg, L. A., Burakoff, S. J., Crabtree, G., & Schreiber, S. L. (1990). Two distinct signal transmission pathways in T lymphocytes are inhibited by complexes formed between an immunophilin and either FK506 or rapamycin. Proceedings of the National Academy of Sciences, 87(23), 9231–9235. View Source
